molecular formula C11H13N3O B3355046 2-Amino-5-benzyl-1-methyl-1,5-dihydro-4H-imidazol-4-one CAS No. 61605-47-8

2-Amino-5-benzyl-1-methyl-1,5-dihydro-4H-imidazol-4-one

Cat. No. B3355046
CAS RN: 61605-47-8
M. Wt: 203.24 g/mol
InChI Key: PWXOVYBOHCCRHU-UHFFFAOYSA-N
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Description

“2-Amino-5-benzyl-1-methyl-1,5-dihydro-4H-imidazol-4-one” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The compound “2-Amino-5-benzyl-1-methyl-1,5-dihydro-4H-imidazol-4-one” is known to decompose when heated to about 300 ℃ . It is soluble in water (90g/l at 20°C), slightly soluble in ethanol, and almost insoluble in ether, acetone, and chloroform .

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on their chemical structure and the biological target. They have been reported to show a broad range of biological activities .

Future Directions

Imidazole derivatives continue to be an area of interest in drug development due to their wide range of biological activities . Future research may focus on developing new synthesis methods and exploring the biological activities of novel imidazole derivatives.

properties

IUPAC Name

2-amino-4-benzyl-3-methyl-4H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-9(10(15)13-11(14)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXOVYBOHCCRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)N=C1N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90815903
Record name 2-Amino-5-benzyl-1-methyl-1,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90815903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-benzyl-1-methyl-1,5-dihydro-4H-imidazol-4-one

CAS RN

61605-47-8
Record name 2-Amino-5-benzyl-1-methyl-1,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90815903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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